molecular formula C11H14N2O B1372956 N,N-dimethyl-2,3-dihydro-1H-indole-5-carboxamide CAS No. 1094284-83-9

N,N-dimethyl-2,3-dihydro-1H-indole-5-carboxamide

Cat. No. B1372956
CAS RN: 1094284-83-9
M. Wt: 190.24 g/mol
InChI Key: DCETYGPURKPSMV-UHFFFAOYSA-N
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Description

“N,N-dimethyl-2,3-dihydro-1H-indole-5-carboxamide” is a chemical compound . It is also known as a p38α MAPK-selective inhibitor . It has been found to prevent the development and progression of diabetes in nonobese diabetic (NOD) mice by inhibiting T cell infiltration and activation .


Synthesis Analysis

A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .


Molecular Structure Analysis

The molecular weight of “N,N-dimethyl-2,3-dihydro-1H-indole-5-carboxamide” is 119.1638 . The IUPAC Standard InChI is InChI=1S/C8H9N/c1-2-4-8-7 (3-1)5-6-9-8/h1-4,9H,5-6H2 .


Chemical Reactions Analysis

The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process for two principal reasons: (i) Fischer indolisation and indole N-alkylation are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers, hence are ideal within one-pot, multicomponent reaction cascades; (ii) indole N-alkylation is rapid (commonly < 1 hour) and whilst Fischer indolisation displays more varied reaction rate, use of microwave irradiation often leads to short reaction times (<10 minutes) .

Scientific Research Applications

Pharmaceutical Research Inhibitors Development

“N,N-dimethyl-2,3-dihydro-1H-indole-5-carboxamide” is utilized in the development of various inhibitors. For instance, it is used in the preparation of potential fructose bisphosphatase inhibitors, which play a role in regulating glucose production in the liver . Additionally, derivatives of this compound have been investigated as protein kinase Cθ inhibitors, which are relevant in immune response modulation .

Medical Research Diabetes Management

This compound has also been studied as a p38α MAPK-selective inhibitor. Such inhibitors have shown promise in preventing the development and progression of diabetes by inhibiting T cell infiltration and activation, as observed in nonobese diabetic (NOD) mice models .

Plant Biology Hormone Production

Indole derivatives are significant in plant biology due to their role as precursors for plant hormones like indole-3-acetic acid, which is produced by the degradation of tryptophan in higher plants. These hormones are crucial for plant growth and development .

Synthetic Chemistry Fischer Indole Synthesis

In synthetic chemistry, indole derivatives are synthesized through methods like Fischer indole synthesis. Such processes are essential for creating complex molecules that can have various applications in pharmaceuticals and materials science .

Antimicrobial Research Anti-tubercular Activity

Research has been conducted on indole derivatives for their anti-tubercular potential against Mycobacterium tuberculosis. Compounds with an indole core have shown potent activity against this pathogen, indicating the potential use of “N,N-dimethyl-2,3-dihydro-1H-indole-5-carboxamide” in developing new anti-tubercular drugs .

properties

IUPAC Name

N,N-dimethyl-2,3-dihydro-1H-indole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-13(2)11(14)9-3-4-10-8(7-9)5-6-12-10/h3-4,7,12H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCETYGPURKPSMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=C(C=C1)NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-2,3-dihydro-1H-indole-5-carboxamide

Synthesis routes and methods

Procedure details

The title compound was prepared by following the similar procedure as described in Intermediate-10, using indoline-5-carboxylic acid and dimethylamine; MS: 191.1 (M+1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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